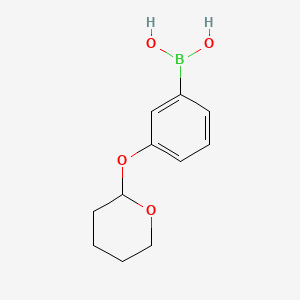

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom The specific structure of this compound includes a phenyl ring substituted with a boronic acid group and a tetrahydropyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with tetrahydropyran-2-ol under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the phenylboronic acid derivative reacts with a halogenated tetrahydropyran compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is studied for its potential as a boron carrier in neutron capture therapy, a type of cancer treatment.

Medicine: Research is ongoing to explore its use in drug design and development, particularly for targeting specific biological pathways.

Industry: It is used in the synthesis of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid involves its ability to interact with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The tetrahydropyran-2-yloxy group can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the tetrahydropyran-2-yloxy group, making it less stable and less soluble.

4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid: Similar structure but with the tetrahydropyran-2-yloxy group at a different position on the phenyl ring.

3-(Methoxymethoxy)phenylboronic acid: Contains a methoxymethoxy group instead of the tetrahydropyran-2-yloxy group.

Uniqueness

The presence of the tetrahydropyran-2-yloxy group in 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid imparts unique properties, such as increased stability and solubility, which are advantageous in various applications. This makes it a valuable compound in both research and industrial contexts .

Biological Activity

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its ability to form reversible covalent bonds with diols, which is crucial for its applications in drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

This compound has the following chemical properties:

- Molecular Formula : C12H15B_{O}_3

- Molecular Weight : Approximately 221.06 g/mol

- CAS Number : 850568-69-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron-diol interactions. This interaction is particularly relevant in enzyme inhibition and molecular recognition processes.

Antiparasitic Activity

Recent studies have demonstrated the antiparasitic properties of this compound. For instance, in a study evaluating various derivatives for their efficacy against Trypanosoma cruzi, the compound exhibited significant growth inhibition with an effective dose (ED50) of 5.2 mM, outperforming some lead compounds used as controls .

Inhibition Studies

The compound has also been explored for its inhibitory effects on specific enzymes. For example, it was reported that modifications to the phenylboronic acid structure can enhance selectivity for certain metalloproteinases, indicating potential applications in treating diseases where these enzymes play a critical role .

Study 1: Evaluation of Antiparasitic Activity

In a controlled laboratory setting, researchers synthesized several analogs of this compound to evaluate their antiparasitic activity against P. falciparum. The results indicated that the compound's structural features significantly influenced its biological activity, with certain substitutions leading to improved efficacy (Table 1).

| Compound | ED50 (μM) | Comments |

|---|---|---|

| Lead Compound | 10.5 | Standard control |

| This compound | 5.2 | Two-fold more potent than lead |

| Modified Analog A | 7.8 | Slightly less active |

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound, particularly against ADAMTS7 (a disintegrin and metalloproteinase with thrombospondin motifs). Molecular docking studies suggested that the compound could bind effectively within the active site of ADAMTS7, leading to a significant reduction in enzyme activity (Table 2).

| Compound | Inhibition (%) | Selectivity Ratio |

|---|---|---|

| Control Inhibitor | 85% | N/A |

| This compound | 70% | High selectivity for ADAMTS7 over MMP1 |

| Modified Analog B | 75% | Moderate selectivity |

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity assays. The compound was found to exhibit low toxicity levels in vitro, with no significant mutagenicity or hepatotoxicity reported .

Properties

IUPAC Name |

[3-(oxan-2-yloxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-12(14)9-4-3-5-10(8-9)16-11-6-1-2-7-15-11/h3-5,8,11,13-14H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYBHNZRMWCEAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2CCCCO2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676795 |

Source

|

| Record name | {3-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287777-05-2 |

Source

|

| Record name | {3-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.